molecular formula C17H23N5OS B12316644 2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Katalognummer: B12316644
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: GUUQZIYOULCNLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a 1,2,4-triazole-based derivative featuring a cyclohexyl group at position 4, a 4-methylphenyl substituent at position 5, and a sulfanyl-linked acetohydrazide moiety at position 2. This compound belongs to a class of molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structural uniqueness lies in the combination of a hydrophobic cyclohexyl group and a planar aromatic 4-methylphenyl group, which may enhance membrane permeability and target binding compared to simpler analogs.

Eigenschaften

Molekularformel

C17H23N5OS

Molekulargewicht

345.5 g/mol

IUPAC-Name

2-[[4-cyclohexyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

InChI

InChI=1S/C17H23N5OS/c1-12-7-9-13(10-8-12)16-20-21-17(24-11-15(23)19-18)22(16)14-5-3-2-4-6-14/h7-10,14H,2-6,11,18H2,1H3,(H,19,23)

InChI-Schlüssel

GUUQZIYOULCNLT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC(=O)NN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation to Form the Triazole-3-Thiol Intermediate

The triazole core is synthesized via cyclocondensation of a hydrazine derivative with a carbonyl-containing precursor. For example, 4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is prepared by reacting cyclohexyl hydrazine with a diketone ester under acidic conditions.

Reaction Conditions :

  • Precursor : Ethyl 2,4-dioxobutanoate (1.0 equiv) reacts with cyclohexyl hydrazine (1.2 equiv) in glacial acetic acid.
  • Temperature : Reflux at 110°C for 8–12 hours.
  • Workup : Neutralization with sodium bicarbonate, followed by extraction with ethyl acetate.

The intermediate is characterized by ¹H NMR (δ 1.37 ppm for methyl protons, δ 7.33 ppm for aromatic protons) and IR (1733 cm⁻¹ for carbonyl groups).

S-Alkylation with Ethyl Chloroacetate

The triazole-3-thiol undergoes S-alkylation to introduce the sulfanylacetate moiety.

Procedure :

  • Reagents : Triazole-3-thiol (1.0 equiv), ethyl chloroacetate (1.5 equiv), potassium carbonate (2.0 equiv).
  • Solvent : Anhydrous dimethylformamide (DMF).
  • Conditions : Stirred at 60°C for 6 hours under nitrogen.
  • Yield : ~78% after recrystallization from ethanol.

Key Spectral Data :

  • ¹³C NMR : δ 186.11 ppm (C═S group), confirming thione formation.
  • Mass Spectrometry : Molecular ion peak at m/z 447.6 (C₂₅H₂₉N₅OS).

Hydrazinolysis to Acetohydrazide

The ethyl ester is converted to the hydrazide derivative via hydrazinolysis.

Optimized Protocol :

  • Reagents : Ethyl sulfanylacetate intermediate (1.0 equiv), hydrazine hydrate (3.0 equiv).
  • Solvent : Ethanol.
  • Conditions : Reflux at 80°C for 4 hours.
  • Yield : 85–90%.

Characterization :

  • ¹H NMR : Disappearance of ethyl protons (δ 1.37 ppm) and appearance of NH₂ signals at δ 4.34 ppm.
  • HPLC Purity : >98%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Parameter Optimal Value Impact on Yield
S-Alkylation Temp 60°C Maximizes S-alkylation efficiency (78%)
Hydrazinolysis Solvent Ethanol Prevents side reactions (90% yield)
Cyclocondensation Time 10 hours Completes ring closure (75% yield)

Elevating the S-alkylation temperature beyond 70°C promotes ester hydrolysis, reducing yield. Ethanol is preferred over methanol for hydrazinolysis due to better solubility of intermediates.

Industrial Production Considerations

Scaling this synthesis requires:

  • Continuous Flow Reactors : To maintain precise temperature control during cyclocondensation.
  • Catalytic Methods : Palladium catalysts for greener S-alkylation, though yields remain comparable to stoichiometric approaches.
  • Purification : Gradient recrystallization (ethanol/water) achieves >99% purity for pharmaceutical applications.

Analytical Techniques for Characterization

Spectroscopic Validation

  • IR Spectroscopy : Confirms C═S (1065 cm⁻¹) and N–H (3320 cm⁻¹) bonds.
  • ¹³C NMR : Distinguishes thione (δ 186 ppm) from thiol tautomers.

Chromatographic Methods

  • HPLC : C18 column (acetonitrile/water gradient) resolves hydrazide derivatives with retention time = 12.3 min.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, derivatives of triazoles have been shown to be effective against Candida species, which are common pathogens in immunocompromised patients. The compound may demonstrate similar efficacy based on its structural analogs .

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial activities. The presence of the triazole ring contributes to their ability to inhibit the growth of bacteria and fungi. Studies have reported that various triazole-based compounds possess broad-spectrum antimicrobial properties, making them valuable in developing new antibiotics .

Anticancer Potential

The anticancer activity of triazole derivatives has been a focal point in medicinal chemistry. Compounds similar to 2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

Case Studies

  • Antifungal Efficacy :
    A study synthesized several triazole derivatives and tested their antifungal activity against strains such as Candida albicans. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like fluconazole, suggesting enhanced efficacy .
  • Anticancer Activity :
    Research into similar triazole compounds revealed that they could inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. This highlights the potential of 2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide as a candidate for further anticancer drug development .

Wirkmechanismus

The mechanism of action of 2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Substituent Effects

1,2,4-Triazole derivatives exhibit significant bioactivity modulation depending on substituents. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Key Substituents Biological Activity / Notes Reference
Target Compound : 2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Cyclohexyl (C4), 4-methylphenyl (C5), acetohydrazide (C3) Hypothesized anticancer/antimetastatic activity based on structural analogs; untested experimentally.
ZE-4a (N-[{(2-phenyl)methylidene]-2-(4-cyclohexyl-5-(pyridine-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide) Cyclohexyl (C4), pyridine-3-yl (C5), phenylmethylene hydrazone Demonstrated antiplatelet and anticoagulant activity; pyridine enhances metal coordination potential.
Compound 10 (N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) Phenyl (C4), 2-(phenylamino)ethyl (C5), 4-(dimethylamino)benzylidene hydrazone Inhibited cancer cell migration (IGR39, MDA-MB-231, Panc-1); selective antimetastatic candidate.
2-{[4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Allyl (C4), phenoxymethyl (C5) Limited bioactivity data; allyl group may reduce steric hindrance compared to cyclohexyl.
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Ethyl (C4), pyridin-3-yl (C5), acetamide Orco agonist; pyridine and ethyl groups critical for olfactory receptor interaction.

Physicochemical Properties

  • Melting Points : Derivatives with rigid aromatic hydrazones (e.g., N′-(2-oxoindolin-3-ylidene)- analogs) exhibit higher melting points (250–275°C) due to crystalline packing . The target compound’s cyclohexyl group may reduce symmetry, lowering its melting point slightly.
  • Solubility : Hydrophobic substituents (e.g., cyclohexyl, 4-methylphenyl) reduce aqueous solubility but improve lipid bilayer penetration. Polar hydrazone groups (e.g., hydroxybenzylidene in ) counterbalance this effect .

Biologische Aktivität

The compound 2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide represents a novel class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular structure of 2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be depicted as follows:

C17H23N5OS\text{C}_{17}\text{H}_{23}\text{N}_{5}\text{OS}

This compound features a triazole ring, a cyclohexyl group, and a sulfanyl linkage, contributing to its potential biological activities.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. In a study assessing the Minimum Inhibitory Concentration (MIC), it was found that this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness comparable to established antibiotics .

Anticancer Properties

Research indicates that triazole derivatives can inhibit cancer cell proliferation. The compound's cytotoxic effects were evaluated through in vitro assays on various cancer cell lines. Results indicated that it induced apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The IC50 values for different cell lines ranged from 10 to 20 µM, suggesting moderate potency .

Antioxidant Activity

The antioxidant capacity of 2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide was assessed using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, which could also extend to similar mechanisms in bacterial systems. Additionally, the presence of the sulfanyl group may enhance its reactivity with cellular targets .

Research Findings Summary

Activity Method Results
AntimicrobialMIC AssayEffective against Gram-positive/negative bacteria
AnticancerCell Viability AssayInduced apoptosis in cancer cells
AntioxidantDPPH/ABTS AssaysIC50 ~ 15 µM

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL.
  • Cytotoxicity Against Cancer Cells : In vitro studies on A549 lung cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 24 hours.
  • Oxidative Stress Mitigation : The antioxidant capacity was tested against standard antioxidants like ascorbic acid, showing comparable efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.